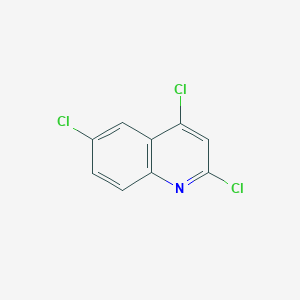

2,4,6-Trichloroquinoline

Description

Significance of Quinoline (B57606) Scaffold in Organic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of organic chemistry. dntb.gov.uarsc.org Its unique structural framework and electronic properties make it a versatile building block for the synthesis of a wide array of complex molecules. rsc.orgresearchgate.net The presence of the nitrogen atom imparts basicity and the ability to form coordination complexes. Quinoline and its derivatives are not only prevalent in numerous naturally occurring compounds but also serve as crucial intermediates in the production of dyes, polymers, and agrochemicals. rsc.org The scaffold's amenability to various chemical transformations allows for the introduction of diverse functional groups, leading to a vast library of substituted quinolines with tailored properties. rsc.org

Overview of Halogenated Quinoline Derivatives in Research

Halogenated quinoline derivatives represent a significant class of compounds that have garnered considerable attention in scientific research. The incorporation of halogen atoms onto the quinoline core profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic character, and reactivity. orientjchem.orgacs.org For instance, the presence of electron-withdrawing chlorine atoms can render the quinoline ring more susceptible to nucleophilic substitution reactions. cymitquimica.com This enhanced reactivity makes halogenated quinolines valuable precursors in the synthesis of more complex molecules. Researchers have extensively investigated the synthesis and properties of various halogenated quinolines, with studies exploring the impact of the number and position of halogen substituents on the compound's behavior. figshare.comnih.govrsc.org

Rationale for Academic Investigation of 2,4,6-Trichloroquinoline

The specific compound, this compound, is a subject of academic interest due to its unique substitution pattern and its potential as a versatile intermediate in organic synthesis. nih.gov The presence of chlorine atoms at the 2, 4, and 6 positions of the quinoline ring makes it a highly reactive molecule, suitable for a variety of chemical modifications. The study of this compound contributes to a deeper understanding of the structure-activity relationships of polychlorinated quinolines. Its role as a building block allows for the creation of novel quinoline derivatives with potentially useful properties for applications in medicinal chemistry and materials science. pitt.edu

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6-trichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALESUIVUHLTNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596351 | |

| Record name | 2,4,6-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-50-5 | |

| Record name | 2,4,6-Trichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Trichloroquinoline and Its Precursors

Conventional Synthetic Routes

The synthesis of 2,4,6-trichloroquinoline is predominantly achieved through two primary conventional approaches: the construction of the quinoline (B57606) ring system from acyclic precursors, known as cyclization reactions, and the direct chlorination of pre-existing quinoline derivatives.

Cyclization Reactions

Cyclization reactions are a cornerstone of quinoline synthesis, allowing for the formation of the core bicyclic structure from simpler aromatic amines.

The Skraup synthesis, a classic method for preparing quinolines, involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orguop.edu.pk In a modified approach to obtain precursors for this compound, 3,5-dichloroaniline (B42879) would be the starting aromatic amine. The reaction proceeds by the dehydration of glycerol to acrolein, followed by a Michael-type addition of the aniline (B41778) to the α,β-unsaturated aldehyde. Subsequent acid-catalyzed cyclization and oxidation yield the corresponding 6,8-dichloroquinoline (B1583623). uop.edu.pk While the traditional Skraup reaction can be vigorous, the use of moderators like ferrous sulfate (B86663) can control the reaction's exothermicity. wikipedia.orguop.edu.pkorgsyn.org

The general mechanism involves:

Dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pk

1,4-addition of the aromatic amine to acrolein. uop.edu.pk

Acid-catalyzed intramolecular electrophilic substitution to form a dihydroquinoline intermediate. uop.edu.pk

Oxidation of the dihydroquinoline to the final quinoline product. uop.edu.pk

This method primarily yields quinolines with substituents on the benzene (B151609) ring, as dictated by the starting aniline. Therefore, to arrive at this compound, the resulting 6,8-dichloroquinoline would require further chlorination steps to introduce chlorine atoms at the 2- and 4-positions of the pyridine (B92270) ring.

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.comiipseries.org This reaction is highly relevant to the synthesis of precursors for this compound. Specifically, using 3,5-dichloroaniline as the starting material allows for the targeted synthesis of 4-hydroxy-6,8-dichloroquinoline.

The reaction typically proceeds in two stages. First, the aniline and a β-ketoester, such as ethyl acetoacetate, are condensed at moderate temperatures to form an enamine (a β-arylaminocrotonate). synarchive.com In the second stage, this intermediate is heated to high temperatures (around 250 °C) in a high-boiling solvent to induce thermal cyclization, yielding the 4-hydroxyquinoline (B1666331). wikipedia.orgsynarchive.com The choice of solvent is critical for achieving high yields in the cyclization step. wikipedia.org

For instance, the reaction of 3,4-dichloroaniline (B118046) has been shown to produce a mixture of isomeric trichloroquinolines after subsequent chlorination, highlighting the importance of the starting aniline's substitution pattern on the final product distribution. la-nouvelle-republique.eu The Conrad-Limpach method, by first producing a 4-hydroxyquinoline derivative, sets the stage for a subsequent chlorination step to yield the desired 2,4-dichloro derivative.

Table 1: Comparison of Cyclization Reactions for Quinoline Synthesis

| Feature | Modified Skraup Synthesis | Conrad-Limpach Condensation |

|---|---|---|

| Starting Materials | Aromatic amine, glycerol, sulfuric acid, oxidizing agent wikipedia.orguop.edu.pk | Aromatic amine, β-ketoester wikipedia.orgiipseries.org |

| Initial Product | Substituted quinoline wikipedia.org | 4-Hydroxyquinoline derivative wikipedia.orgiipseries.org |

| Key Intermediate | Dihydroquinoline uop.edu.pk | Enamine (β-arylaminocrotonate) synarchive.com |

| Reaction Conditions | Exothermic, often requires a moderator uop.edu.pkorgsyn.org | Two stages: moderate temperature condensation followed by high-temperature cyclization synarchive.com |

Chlorination of Quinoline Derivatives

A more direct approach to this compound involves the chlorination of quinoline precursors that already possess the bicyclic ring system.

A common and effective method for synthesizing 2,4-dichloroquinolines is the treatment of 2,4-dihydroxyquinolines (which exist in tautomeric equilibrium with 4-hydroxy-2-quinolones) with a strong chlorinating agent. researchgate.net Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation, often in the presence of phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃). researchgate.netgoogle.com

To synthesize this compound, the starting material would be 6-chloro-2,4-dihydroxyquinoline. Heating this precursor with an excess of a chlorinating agent like POCl₃ effectively replaces the hydroxyl groups at the 2- and 4-positions with chlorine atoms. A one-pot synthesis has been described where a primary aromatic amine is condensed with malonic acid in the presence of excess phosphorus oxychloride to directly yield 2,4-dichloroquinoline (B42001) derivatives. researchgate.net This approach has been successfully applied to the synthesis of this compound from 4-chloroaniline. researchgate.net

The chlorination of quinoline N-oxides presents another viable pathway to 2-chloro and 2,4-dichloroquinolines. The N-oxide group activates the quinoline ring, particularly at the 2- and 4-positions, for nucleophilic attack. The reaction of a quinoline N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride can introduce chlorine atoms at these positions. mdpi.com

For the synthesis of this compound, one would start with 6-chloroquinoline (B1265530) N-oxide. Treatment of this N-oxide with a chlorinating agent such as POCl₃ can lead to the formation of this compound. googleapis.com This deoxygenative chlorination is a powerful tool, though the regioselectivity can sometimes be a challenge, and mixtures of products may be obtained. researchgate.net Recent developments have explored milder and more selective chlorinating systems for quinoline N-oxides. mdpi.com

Table 2: Chlorination Agents and Their Applications in Quinoline Synthesis

| Chlorinating Agent | Precursor Type | Product | Reference |

|---|---|---|---|

| POCl₃ / PCl₅ | 2,4-Dihydroxyquinolines | 2,4-Dichloroquinolines | researchgate.netgoogle.com |

| POCl₃ | Quinoline N-oxides | 2-Chloro- and 2,4-Dichloroquinolines | mdpi.comgoogleapis.com |

| Malonic Acid / POCl₃ | Primary aromatic amines | 2,4-Dichloroquinolines | researchgate.net |

Utilization of Specific Intermediates

The classical approaches to the synthesis of this compound often rely on the transformation of pre-functionalized quinoline precursors. These methods provide reliable access to the target compound through well-established reaction pathways.

Synthesis from 4-Hydroxy-2-quinolone

A common and effective route to this compound involves the chlorination of a 4-hydroxy-2-quinolone intermediate. nih.govrsc.org Specifically, the synthesis starts from N,N'-di(4-chlorophenyl)malonamide. This precursor undergoes cyclization when heated in polyphosphoric acid (PPA) at temperatures between 140–150 °C, yielding 6-chloro-4-hydroxy-2-quinolone. nih.govresearchgate.net Subsequent refluxing of this quinolone derivative in phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl and oxo groups with chlorine atoms, affording this compound in good yield. nih.gov This two-step process, from the dianilide to the final trichlorinated product, is a robust method for obtaining this key synthetic intermediate.

It is a long-established principle that the condensation of an aromatic primary amine with malonic acid in the presence of phosphorus oxychloride initially yields a 4-hydroxy-2-quinolone. rsc.orgasianpubs.org With an excess of the chlorinating agent, this intermediate is then converted to the corresponding 2,4-dichloroquinoline. rsc.orgasianpubs.org This general principle is applicable to the synthesis of this compound, starting from the appropriately substituted aniline.

Role of Malonic Acid Dianilides and Related Precursors

Malonic acid dianilides are crucial precursors in the synthesis of 4-hydroxyquinolin-2-ones, which are, in turn, intermediates for chlorinated quinolines. researchgate.net The thermal cyclocondensation of N,N'-bis(4-chlorophenyl)malonamide in polyphosphoric acid is a key step in producing the necessary 6-chloro-4-hydroxy-2-quinolone intermediate. nih.govresearchgate.net This reaction highlights the utility of malonic acid derivatives in constructing the quinoline core with the desired substitution pattern on the benzene ring.

The general strategy involves the condensation of an aromatic amine with malonic acid, often in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride. rsc.orgasianpubs.orgasianpubs.org This approach can be streamlined into a one-pot synthesis, directly converting the aniline and malonic acid to the dichlorinated quinoline. asianpubs.orgasianpubs.orgijcce.ac.ir For instance, the reaction of an appropriate primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride provides a facile one-pot route to 2,4-dichloroquinoline derivatives. ijcce.ac.irresearchgate.net

Modern and Green Chemistry Approaches in Quinoline Synthesis

In recent years, the field of organic synthesis has seen a significant shift towards the development of more efficient and environmentally benign methodologies. These modern approaches, including one-pot protocols, microwave-assisted synthesis, and solvent-free conditions, have been successfully applied to the synthesis of halogenated quinolines.

One-Pot Synthetic Protocols for Halogenated Quinolines

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. A facile one-pot method for the synthesis of 2,4-dichloroquinoline and its derivatives involves the condensation of a primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. ijcce.ac.irresearchgate.net This approach has been shown to produce good yields of the desired products, including this compound. ijcce.ac.irresearchgate.net

The direct conversion of aromatic amines to 2,4-dichloroquinolines can also be achieved under microwave irradiation in the presence of POCl₃ and malonic acid, resulting in good yields and short reaction times. asianpubs.orgasianpubs.org These one-pot methods represent a significant improvement over traditional multi-step procedures.

Microwave-Assisted Synthesis in Chlorinated Quinoline Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. asianpubs.orgasianpubs.org This technology has been effectively utilized in the synthesis of chlorinated quinolines. For example, the one-pot, microwave-assisted conversion of aromatic amines to 2,4-dichloroquinolines in the presence of POCl₃ and malonic acid can be accomplished in as little as 50 seconds at 600 W, providing the products in good yields. asianpubs.orgasianpubs.org

Microwave irradiation has also been employed in the synthesis of various substituted quinolines, often leading to shorter reaction times and improved yields compared to conventional heating methods. jmpas.comnih.govtandfonline.com For instance, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde utilizes microwave heating of a substituted acetanilide (B955) with dimethylformamide and phosphorus oxychloride. jmpas.com While not directly producing this compound, this demonstrates the applicability of microwave technology in preparing complex chlorinated quinoline systems.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal of green chemistry, as it minimizes the use and disposal of hazardous organic solvents. Several solvent-free methods have been reported for the synthesis of quinoline derivatives. tandfonline.comscispace.comresearchgate.netrsc.orgresearchgate.netrsc.orgajol.infoscirp.org These often involve the use of solid catalysts or microwave irradiation to facilitate the reaction. tandfonline.comrsc.org

For example, a solvent-free, microwave-assisted method for synthesizing polysubstituted quinolines from o-aminobenzophenones and carbonyl compounds has been developed using a recyclable propylsulfonic acid functionalized silica (B1680970) catalyst. tandfonline.com While this specific example does not produce this compound, it illustrates the potential of combining solvent-free conditions with other green chemistry techniques for the synthesis of quinoline derivatives. The use of reusable catalysts like zeolites under solvent-free conditions has also proven effective for the synthesis of 2,4-disubstituted quinolines. rsc.org

Catalytic Strategies in Quinoline Synthesis

The synthesis of the quinoline scaffold, the foundational structure of this compound, has been significantly advanced through various catalytic strategies. These methods aim to improve efficiency, yield, and environmental sustainability compared to classical, often harsh, synthesis routes like the Skraup and Doebner-von Miller reactions. mdpi.commdpi.com Modern approaches leverage transition metals, photocatalysis, and metal-free conditions to facilitate the construction of the quinoline ring. mdpi.comscilit.com Key strategies often involve the C-H bond activation of aniline derivatives followed by cyclization with coupling partners like alkynes or ketones. mdpi.com For instance, cobalt and rhodium catalysts have been employed to mediate the cyclization of anilines and various C1 or C2 synthons, demonstrating the versatility of transition metal catalysis. mdpi.com

Application of Recyclable Catalysts

A significant focus in modern organic synthesis is the development of sustainable methodologies, for which recyclable catalysts are paramount. These catalysts reduce waste and cost, making processes more economically and environmentally viable. oiccpress.com Several heterogeneous and reusable catalytic systems have been successfully applied to quinoline synthesis.

Noteworthy examples include:

Cu/CeO₂: A cost-effective copper-on-ceria catalyst has been shown to be highly efficient for the acceptorless dehydrogenative coupling (ADC) of o-aminobenzyl alcohols and secondary alcohols, producing quinolines in over 90% yield under mild conditions. nih.gov This system is noted for its recyclability and provides a sustainable alternative to precious metal catalysts. nih.gov

Ni-Containing Coordination Polymer: A nickel-based coordination polymer has demonstrated high catalytic activity for synthesizing quinoline derivatives through a borrowing hydrogen strategy. mdpi.com This catalyst can be recovered via simple filtration and reused without a significant loss of performance. mdpi.com

MOF-5: This metal-organic framework has been utilized as a highly efficient and recyclable catalyst for the one-pot, three-component reaction of aromatic amines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines in excellent yields under solvent-free conditions. rsc.org

Au–Ag@AgCl Nanocomposites: Synthesized using a green method with plant extracts, these nanocomposites serve as excellent catalysts for the three-component coupling of arylaldehydes, anilines, and phenylacetylene (B144264) derivatives. rsc.org The nanocatalyst is easily recovered and can be recycled up to five times without a notable decrease in its catalytic activity. rsc.org

Mn(II) Complex: A manganese(II) complex based on 3-hydroxy naphthoic acid has been reported as a new, efficient, and recyclable catalyst for the Hantzsch reaction to synthesize quinoline derivatives. oiccpress.com

| Recyclable Catalyst | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Cu/CeO₂ | Acceptorless Dehydrogenative Coupling (ADC) | Cost-effective, >90% yield, mild conditions. | nih.gov |

| Ni-Containing Coordination Polymer | Borrowing Hydrogen Strategy | High activity, easy recovery by filtration. | mdpi.com |

| MOF-5 | Three-Component Coupling | Solvent-free, high yields, broad substrate scope. | rsc.org |

| Au–Ag@AgCl Nanocomposites | Three-Component Coupling/Domino Annulation | Green synthesis, reusable up to five times. | rsc.org |

| Mn(II) Complex | Hantzsch Reaction | Environmentally benign, excellent yields, easy separation. | oiccpress.com |

Nanoparticle-Mediated Syntheses

Nanocatalysts offer unique advantages in chemical synthesis, including high surface-area-to-volume ratios and distinct physical and chemical properties that can lead to enhanced reactivity and selectivity. nih.govacs.org Their application in quinoline synthesis represents a green and efficient alternative to conventional methods. nih.govacs.orgnih.gov

Various metal-based nanoparticles have been explored for quinoline synthesis:

Iron-Based Nanoparticles: Magnetic nanoparticles, such as Fe₃O₄, are particularly attractive due to their easy separation from the reaction mixture using an external magnet. nih.govresearchgate.net For example, Fe₃O₄@SiO₂-APTES-TFA has been used as a nanocatalyst in the Friedländer protocol, producing diverse quinoline derivatives in good yields (68–96%). nih.gov Another system, Fe₃O₄@arginine nanoparticles, has also been developed as a magnetically retrievable organocatalyst for quinoline synthesis. researchgate.net

Copper Nanoparticles: Copper nanoparticles have been used as catalysts in Knoevenagel condensations to produce quinoline-acridine hybrids at room temperature. nih.gov

Bismuth-Based Nanoparticles: Bi₂WO₆ nanoparticles have been reported as an excellent reusable catalyst for multicomponent reactions to form polyhydroquinoline derivatives in aqueous media at room temperature, with reactions completing in 10-45 minutes. rsc.org

Aluminum-Based Nanoparticles: Al₂O₃ nanoparticles have been employed to mediate the Friedländer synthesis, yielding physiologically active quinolines with high conversion rates. researchgate.net

| Nanoparticle Catalyst | Synthetic Approach | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Fe₃O₄@SiO₂-APTES-TFA | Friedländer Protocol | 60 °C, Ethanol (B145695) solvent | Magnetically separable, good yields (68-96%). | nih.gov |

| Cu Nanoparticles | Knoevenagel Condensation | Room temperature, DMF solvent | Effective for quinoline hybrids. | nih.gov |

| Bi₂WO₆ Nanoparticles | Multicomponent Reaction | Room temperature, Aqueous medium | Fast reaction times (10-45 min), reusable, green solvent. | rsc.org |

| Al₂O₃ Nanoparticles | Friedländer Synthesis | Not specified | High conversion, adaptable catalytic strategy. | researchgate.net |

Metal-Free Catalysis

While transition metals are effective catalysts, concerns about their cost, toxicity, and removal from final products have driven the development of metal-free synthetic routes. mdpi.commdpi.com These methods often rely on the use of organocatalysts, iodine, or acid/base catalysis to promote the desired transformations. mdpi.commdpi.comacs.org

Key metal-free strategies include:

Iodine-Catalyzed Reactions: Molecular iodine is an effective catalyst for various organic transformations, including the synthesis of quinolines. mdpi.com For instance, iodine can catalyze the reaction between 2-styrylanilines and 2-methylbenzothiazoles to form functionalized quinolines. acs.org The mechanism is believed to involve the formation of a bromine radical from NBS, which initiates a cyclization cascade. mdpi.com

Acid-Catalyzed Synthesis: Brønsted acids have been used to catalyze the Friedländer synthesis. researchgate.net A notable example is the use of Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄), a heterogeneous catalyst that accelerates quinoline formation under mild conditions and is recyclable. researchgate.net

Cascade Reactions: A one-pot, transition-metal-free protocol has been developed for the synthesis of 3-acyl quinolines from enaminones and anthranils, proceeding through an aza-Michael addition and intramolecular annulation cascade. mdpi.com This method is noted for its operational simplicity and high efficiency. mdpi.com Another metal-free approach involves the direct conversion of lignin (B12514952) model compounds (β-O-4 models) into functionalized quinolines via a one-pot cascade involving C-O bond cleavage, dehydrogenation, and C-N bond formation. wiley.com

Regioselective Synthesis and Isomer Control

The synthesis of a specific isomer like this compound is a significant challenge that requires precise control over the placement of substituents on the aromatic ring system. This control, known as regioselectivity, is fundamental in organic synthesis to ensure the desired biological activity and physical properties of the target molecule. numberanalytics.com

Addressing Orientation Effects in Synthesis of Trichloroquinoline Isomers

The final substitution pattern of a polysubstituted quinoline is often determined during the initial ring-forming reaction. The inherent electronic properties and positions of substituents on the precursors, typically an aniline derivative and a carbonyl compound, direct the cyclization and determine the final placement of those groups on the quinoline core. This is a classic example of orientation effects in aromatic chemistry.

For the synthesis of this compound, a retrosynthetic analysis would suggest starting with precursors already bearing the chloro-substituents in the correct positions. For example, a Friedländer-type synthesis could theoretically employ 2-amino-5-chlorobenzaldehyde (B1272629) and a chlorinated 2-carbon component. The para-chloro group on the aniline ring would result in the 6-chloro substitution on the quinoline. The challenge then lies in constructing the pyridine part of the heterocycle to incorporate chlorine atoms at the 2- and 4-positions. The development of methods to synthesize specific regioisomers is a focus of extensive research, often involving the separation of isomeric products or the design of highly selective reactions. rsc.orguab.cat

Strategies for Selective Chlorination

An alternative to building the ring with all substituents in place is the selective chlorination of a pre-formed quinoline scaffold. This requires reagents and conditions that can direct chlorination to specific, desired positions, overcoming the natural reactivity of the quinoline ring.

Several strategies have been developed for the regioselective halogenation of quinolines:

C5-Selective Halogenation: An efficient metal-free method has been developed for the selective halogenation of the C5 position of quinoline derivatives. rsc.org This reaction proceeds smoothly in water using N-halosuccinimides (NCS for chlorination) as the halogen source, without the need for metal catalysts or additional oxidants. rsc.org Similarly, an iron(III)-catalyzed method for C5-halogenation of 8-amidoquinolines in water has been reported, where the amido group acts as a directing group. mdpi.com

C3-Selective Halogenation: For 4-quinolones, a facile method for regioselective halogenation at the C3 position has been achieved using potassium halide salts as the halogen source and a hypervalent iodine(III) reagent (PIFA) as the oxidant under mild, room temperature conditions. acs.org

C2-Selective Chlorination: Quinoline N-oxides can be regioselectively chlorinated at the C2 position using a combination of triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorinating reagents. researchgate.net This method provides the desired 2-chloroquinolines in satisfactory yields. researchgate.net

Enzymatic Chlorination: Biocatalysis offers a "green" method for halogenation. The flavin-dependent halogenase enzyme Rdc2 has been shown to selectively chlorinate various hydroxyquinolines, typically at the position ortho to the hydroxyl group. usu.edu For example, 6-hydroxyquinoline (B46185) is chlorinated to yield 5-chloro-6-hydroxyquinoline. usu.edu While not directly applicable to non-hydroxylated quinolines, this demonstrates the high selectivity achievable with enzymatic strategies. usu.edu

Separation Techniques for Isomeric Trichloroquinolines

The synthesis of specific trichloroquinoline isomers often results in a mixture containing other positional isomers, necessitating effective separation and purification methods. The choice of technique depends on the differences in the physical and chemical properties of the isomers, such as solubility, boiling point, and affinity for stationary phases in chromatography. Common methods for the separation of isomeric organic compounds include fractional crystallization, distillation, and various forms of chromatography.

Fractional Crystallization

Fractional crystallization is a technique that separates compounds based on differences in their solubility in a particular solvent at a specific temperature. rcprocess.se This method has been successfully applied to separate mixtures of trichloroquinoline isomers. For instance, a mixture of 4,5,6- and 4,6,7-trichloroquinolines was separated by recrystallization from benzene, followed by further recrystallization from Skellysolve B, yielding pure 4,6,7-trichloroquinoline (B3021644). la-nouvelle-republique.eu The success of this technique relies on the differential solubility of the isomers in the chosen solvent system, allowing one isomer to crystallize out of the solution while the others remain dissolved. The addition of a solvent can enhance the selectivity of the purification process. rcprocess.se

Chromatographic Methods

Chromatography encompasses a range of powerful techniques for separating components of a mixture. nih.govkhanacademy.org These methods utilize a stationary phase and a mobile phase, and separation is achieved based on the differential partitioning of the components between these two phases. nih.gov

Column Chromatography: This is a widely used method for the purification of quinoline derivatives. nih.gov In the synthesis of this compound, the product can be purified on a silica gel column after the reaction workup. nih.gov Similarly, ethyl 4,6,8-trichloroquinoline-3-carboxylate has been purified using column chromatography with a silica gel stationary phase and a hexane/ethyl acetate (B1210297) mobile phase to achieve high purity. The choice of solvent system (mobile phase) is critical for achieving effective separation of isomers with different polarities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that can be used to separate geometric isomers. nih.gov For complex mixtures of isomers that are difficult to separate by other means, reverse-phase HPLC can be a powerful tool. nih.govthermofisher.com While specific application notes for this compound isomers are not detailed, the principles suggest its utility, especially for analytical quantification or preparative isolation of highly pure isomers.

Advanced Chromatographic Techniques: For particularly challenging isomer separations, more advanced techniques are available. Centrifugal Partition Chromatography (CPC), a form of liquid-liquid chromatography, avoids the use of a solid stationary phase and separates compounds based on their differing partition coefficients between two immiscible liquids. rotachrom.com High-resolution ion mobility-mass spectrometry (HRIM-MS) is another emerging technique that separates isomers based on their size, shape, and charge in the gas phase, offering rapid analysis times compared to traditional LC-MS methods. biocompare.com

Fractional Distillation

When isomers have sufficiently different boiling points, fractional distillation can be an effective separation method. This technique is particularly useful for separating volatile compounds. For example, fractional distillation under vacuum is a method used to isolate 4,7,8-trichloroquinoline (B106287) from its isomers, taking advantage of the differences in their boiling points under reduced pressure.

The following table summarizes the separation techniques applicable to trichloroquinoline isomers.

| Separation Technique | Principle | Application Example for Trichloroquinolines | Reference |

| Fractional Crystallization | Differential solubility | Separation of 4,6,7-trichloroquinoline from a mixture with 4,5,6-trichloroquinoline using benzene and Skellysolve B. | la-nouvelle-republique.eu |

| Column Chromatography | Differential adsorption on a solid stationary phase | Purification of this compound on a silica gel column. | nih.gov |

| Purification of ethyl 4,6,8-trichloroquinoline-3-carboxylate on silica gel with a hexane/ethyl acetate eluent. | |||

| Fractional Distillation | Difference in boiling points | Isolation of 4,7,8-trichloroquinoline from its isomers under vacuum. |

Chemical Reactivity and Derivatization of 2,4,6 Trichloroquinoline

Role as a Halogenated Synthetic Intermediate

2,4,6-Trichloroquinoline serves as a highly reactive halogenated intermediate in organic synthesis. The electron-withdrawing properties of the chlorine atoms make the quinoline (B57606) ring system more susceptible to nucleophilic substitution reactions compared to its non-halogenated counterpart. This enhanced reactivity makes it a valuable and versatile building block for chemists to create diverse quinoline derivatives with specific functionalities.

Nucleophilic Substitution Reactions

The chlorine atoms at the 2-, 4-, and 6-positions of the quinoline ring are all potential sites for nucleophilic substitution. The relative reactivity of these positions allows for selective functionalization under controlled conditions.

This compound readily reacts with nucleophiles like phenols and thiols to form the corresponding ethers and thioethers. In one documented synthetic pathway, this compound was treated with various phenols to yield 4-phenoxy-substituted quinoline intermediates. nih.gov Similarly, the installation of a phenylthio group at the C-4 position has been achieved to produce 2,6-dichloro-4-(phenylthio)quinoline and its derivatives. nih.gov These reactions typically proceed by displacing the highly reactive chlorine atom at the 4-position of the quinoline ring.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Reactant 1 | Nucleophile | Product | Reference |

|---|---|---|---|

| This compound | Various Phenols | 6-Chloro-4-phenoxyquinolin-2(1H)-one derivatives (after hydrolysis) | nih.gov |

| This compound | Phenylthiol | 2,6-Dichloro-4-(phenylthio)quinoline | nih.gov |

| This compound | 3,5-Dimethylphenylthiol | 2,6-Dichloro-4-(3,5-dimethylphenylthio)quinoline | nih.gov |

The derivatives of this compound can undergo hydrolysis to yield quinolinone structures. For instance, intermediates formed from the reaction of this compound with phenols or thiols can be subjected to hydrolysis, often under acidic conditions with microwave assistance, to produce the final quinolin-2-one products. nih.gov A mixture of trifluoroacetic acid (TFA) and hydrochloric acid (HCl) has been effectively used for this transformation. nih.gov While detailed kinetic studies on the hydrolysis and methanolysis of this compound itself are not as extensively documented as for other isomers like 2,4,7-trichloroquinoline, these synthetic applications demonstrate the hydrolytic susceptibility of its derivatives. nih.govacs.org

Functional Group Transformations

The chlorine substituents on this compound are not just leaving groups; they are gateways to a wide array of functional group interconversions, enabling the creation of diverse molecular scaffolds.

A primary application of this compound is its conversion into other substituted quinoline analogues. Research has demonstrated its role as a key precursor in the synthesis of a series of 4-substituted quinolin-2-one alkaloids. nih.gov The synthetic route involves the initial nucleophilic substitution at the C-4 position, followed by a hydrolysis step to convert the C-2 chloro group into a carbonyl, thus forming the quinolin-2-one scaffold. nih.gov This strategy allows for the introduction of various aryl ether or thioether moieties at the 4-position, leading to a library of novel quinoline derivatives. nih.gov

Table 2: Synthesis of Substituted Quinoline Analogues from a this compound Intermediate

| Intermediate | Reaction Steps | Final Product Analogue | Reference |

|---|---|---|---|

| 2,6-Dichloro-4-(phenylthio)quinoline | Microwave-assisted hydrolysis (TFA/HCl) | 6-Chloro-4-(phenylthio)quinolin-2(1H)-one | nih.gov |

| 2,6-Dichloro-4-(phenoxy)quinoline | Microwave-assisted hydrolysis (TFA/HCl) | 6-Chloro-4-phenoxyquinolin-2(1H)-one | nih.gov |

The functional groups introduced via substitution on the this compound core can be further elaborated to construct fused heterocyclic systems. ias.ac.insioc-journal.cn While direct examples starting from this compound are specific, the general strategy is well-established for related chloroquinolines. For example, a related 2,4-dichloro-3-nitro-6-fluoroquinoline has been used to build a fused imidazolo[4,5-c]quinoline system. researchgate.net This was achieved by first reacting the dichloro intermediate with an amine, followed by reduction of the nitro group to an amino group, and subsequent cyclization with an orthoformate to form the fused imidazole (B134444) ring. researchgate.net This illustrates how the reactive chloro positions on compounds like this compound can be functionalized to introduce groups necessary for intramolecular cyclization, leading to the formation of more complex, polycyclic heteroaromatic structures. researchgate.net

Advanced Coupling Methodologies

The functionalization of the this compound scaffold is pivotal for synthesizing novel derivatives with potential applications in medicinal chemistry and materials science. Advanced coupling methodologies, particularly those catalyzed by palladium, offer a versatile and efficient means to selectively introduce a wide array of substituents onto the quinoline core. Concurrently, classic reactions like the Wittig olefination play a crucial role in the fundamental construction of the polyhalogenated quinoline ring system itself.

Palladium-Catalyzed Cross-Coupling Strategies for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org For polyhalogenated heterocycles like this compound, the inherent differences in the reactivity of the chlorine-substituted positions (C2, C4, and C6) allow for regioselective functionalization. The C4 and C2 positions are generally more electrophilic and thus more susceptible to oxidative addition to the palladium(0) catalyst compared to the C6 position. nih.gov This reactivity hierarchy enables sequential, site-selective derivatization.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a highly utilized method for creating C-C bonds. libretexts.org In the context of this compound, this reaction can be tuned to selectively substitute the chloro groups with aryl or vinyl fragments. By carefully selecting the catalyst, ligand, and reaction conditions, mono-, di-, or even tri-substituted products can be obtained. For instance, using a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a bulky, electron-rich phosphine (B1218219) ligand such as XPhos, in the presence of a base like potassium carbonate (K₂CO₃), facilitates the coupling of arylboronic acids preferentially at the C4 position. nih.gov

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. nrochemistry.comvedantu.com This strategy can introduce alkenyl groups onto the this compound nucleus. The reaction is typically catalyzed by a palladium source, such as Pd(OAc)₂, often in the presence of a phosphine ligand. organic-chemistry.orgorganic-chemistry.org The stereoselectivity of the Heck reaction is a significant advantage, predominantly yielding the trans-alkene product. organic-chemistry.org

Sonogashira Coupling: To install alkynyl moieties, the Sonogashira coupling is employed. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper(I) complexes. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the reaction with a terminal alkyne in the presence of a catalyst system such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI) with an amine base like triethylamine (B128534) allows for the formation of alkynylquinolines. researchgate.net The higher reactivity of the C4 and C2 positions over the C6 position is also observed in this coupling. libretexts.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing amino-substituted quinolines from this compound. Modern catalyst systems, often comprising a palladium precursor and a specialized, sterically hindered biaryl phosphine ligand (e.g., XPhos, DavePhos), are highly effective for this transformation, even with less reactive aryl chlorides. rsc.orgtcichemicals.com Sodium tert-butoxide is a commonly used base for these reactions. tcichemicals.com

| Coupling Reaction | Reactant | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Aryl-substituted quinoline |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | Alkenyl-substituted quinoline |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N / Piperidine | Alkynyl-substituted quinoline |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd₂(dba)₃ / XPhos | NaOtBu | Amino-substituted quinoline |

Wittig Reactions in Polyhalogenated Quinoline Construction

While palladium-catalyzed reactions are excellent for the functionalization of the pre-formed this compound ring, the Wittig reaction is a cornerstone method for the de novo synthesis of the polyhalogenated quinoline skeleton itself. nih.govacs.org The Wittig reaction creates an alkene by reacting a phosphorus ylide (also known as a Wittig reagent) with an aldehyde or ketone. masterorganicchemistry.comnumberanalytics.com This carbon-carbon bond-forming reaction is a key step in convergent synthetic strategies targeting complex quinolines. acs.org

In a representative synthesis, a substituted 2-aminophenyl ketone derivative serves as the precursor to the quinoline's benzene (B151609) ring and C2/C3 atoms. nih.govacs.org This ketone is subjected to a Wittig reaction with a specialized phosphorus ylide, such as a phosphacumulene, to construct the heterocyclic portion of the quinoline ring system. nih.govacs.org This intramolecular cyclization driven by the Wittig olefination effectively builds the core structure, which can then be subjected to halogenation to yield the final polyhalogenated product. For example, the reaction of a (2-amino-4,5-dichlorophenyl)ketone derivative with a phosphacumulene ylide can construct the quinolin-2-one skeleton, which can be subsequently halogenated to form a trichloroquinoline derivative. nih.govacs.org

| Reactant 1 (Carbonyl) | Reactant 2 (Ylide) | Key Transformation | Significance |

|---|---|---|---|

| Substituted 2-Aminophenyl Ketone | Phosphacumulene Ylide | C=O + C=P -> C=C + O=P | Construction of the core quinoline ring structure |

Structural Elucidation and Spectroscopic Characterization of 2,4,6 Trichloroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton NMR analysis of 2,4,6-trichloroquinoline provides precise information about the chemical environment, number, and arrangement of protons on the quinoline (B57606) ring. In a study detailing its synthesis, the ¹H NMR spectrum was recorded on a 500 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent. semanticscholar.org The resulting chemical shifts (δ) are expressed in parts per million (ppm). semanticscholar.org

The spectrum displays four distinct signals corresponding to the four protons on the substituted quinoline core. semanticscholar.org A singlet at 8.00 ppm is assigned to the proton at the C5 position. semanticscholar.org A doublet observed at 7.94 ppm with a coupling constant (J) of 9.0 Hz corresponds to the proton at the C8 position. semanticscholar.org Another doublet is found at 7.66 ppm, also with a coupling constant of 9.0 Hz, which is attributed to the proton at the C7 position. semanticscholar.org The coupling between the C7 and C8 protons is typical for ortho-protons on a benzene (B151609) ring. semanticscholar.org A singlet at 7.56 ppm is assigned to the proton at the C3 position. semanticscholar.org

Table 1: ¹H NMR Spectroscopic Data for this compound semanticscholar.org

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| 8.00 | s (singlet) | - | 1H | H-5 |

| 7.94 | d (doublet) | 9.0 | 1H | H-8 |

| 7.66 | d (doublet) | 9.0 | 1H | H-7 |

| 7.56 | s (singlet) | - | 1H | H-3 |

| Solvent: CDCl₃, Instrument Frequency: 500 MHz |

While ¹³C NMR is a standard method for determining the carbon framework of a molecule, specific experimental ¹³C NMR data for this compound was not available in the reviewed scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

The molecular weight of this compound has been confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS). In positive ion mode, the analysis showed a quasi-molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 232. semanticscholar.org This corresponds to the protonated form of the molecule and is consistent with its chemical formula, C₉H₄Cl₃N. semanticscholar.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. While IR data is available for derivatives such as this compound-3-carbonitrile, which shows a characteristic nitrile (C≡N) stretching band at 2240 cm⁻¹, specific IR absorption data for the parent this compound was not found in the surveyed sources. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to characterize compounds with chromophores. Although the synthesis and spectroscopic properties of various quinoline derivatives have been studied using UV-Vis spectroscopy, specific data detailing the maximum absorption wavelengths (λmax) for this compound are not detailed in the available research. researchgate.net

X-Ray Crystallography and Solid-State Analysis

Molecular Packing and Crystal Structure Analysis (for related quinoline complexes)

The way molecules arrange themselves in a crystal, known as molecular packing, is determined by a delicate balance of intermolecular forces. In the case of quinoline derivatives, the shape of the molecule and the nature and position of its substituents play a crucial role in dictating the final crystal structure.

A survey of the crystal structures of chlorinated quinolines reveals a preference for certain crystal systems. A significant majority of these compounds crystallize in the monoclinic system, followed by the orthorhombic and triclinic systems. rasayanjournal.co.in This observation is consistent with general findings for small organic molecules. The space group P21/c (or its non-standard setting P21/n) is particularly common among these structures, indicating a high incidence of centrosymmetric packing arrangements. rasayanjournal.co.in

The packing of quinoline derivatives in the solid state often leads to the formation of well-defined supramolecular architectures, such as one-dimensional chains or two-dimensional layers. eurjchem.comresearchgate.net These arrangements are stabilized by a network of intermolecular interactions, which will be discussed in the subsequent section. The specific packing adopted can influence the physical properties of the material.

Below is a table summarizing the crystallographic data for a selection of related chloroquinoline derivatives, illustrating the common crystal systems and space groups.

| Compound Name | Crystal System | Space Group | Reference |

| (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide | Triclinic | P-1 | iucr.org |

| (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine | Monoclinic | P21/c | iucr.org |

| 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | Monoclinic | P21 | eurjchem.com |

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | Monoclinic | C2/c | mdpi.com |

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The solid-state structures of quinoline derivatives are predominantly stabilized by a combination of weak intermolecular forces, including hydrogen bonding and π-π stacking interactions. The presence of nitrogen and chlorine atoms in chloroquinolines provides sites for various types of hydrogen bonds.

Hydrogen Bonding:

In the absence of classical hydrogen bond donors (like O-H or N-H), C−H···N and C−H···Cl interactions are prevalent in the crystal packing of chloroquinoline derivatives. acs.orgacs.orgresearchgate.net The nitrogen atom of the quinoline ring frequently acts as a hydrogen bond acceptor, leading to the formation of C−H···N hydrogen bonds that can link molecules into chains or dimers. acs.orgacs.org

π-π Stacking:

The aromatic nature of the quinoline ring system makes it highly susceptible to π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent quinoline rings and are a significant cohesive force in the crystal structures of many aromatic compounds. researchgate.net The geometry of these interactions can vary, from perfectly parallel face-to-face arrangements to offset or edge-to-face orientations.

In many quinoline complexes, π-π stacking interactions are observed with inter-centroid distances typically in the range of 3.4 to 4.1 Å. nih.govresearchgate.netrsc.org These interactions can lead to the formation of extended columnar structures or layered arrangements within the crystal lattice. researchgate.netmdpi.com The presence of electron-withdrawing or electron-donating substituents on the quinoline ring can modulate the strength and geometry of these π-π stacking interactions.

The interplay between hydrogen bonding and π-π stacking is crucial in determining the final three-dimensional architecture of these compounds. For instance, molecules might be linked into chains via hydrogen bonds, and these chains are then further organized into layers or three-dimensional networks through π-π stacking. rsc.org

The following table provides examples of intermolecular interactions observed in related quinoline derivatives.

| Compound Type | Intermolecular Interaction(s) | Reference |

| Halogenated Quinoline Derivatives | C−H···N hydrogen bonding | acs.orgacs.org |

| Substituted 2-chloroquinoline (B121035) derivatives | C-H···Cl hydrogen bonds, Cl···Cl interactions | researchgate.net |

| Phenoxazine–Quinoline Conjugates | π-π stacking, C–H···Cl, Cl···Cl interactions | nih.gov |

| Ag(I) complexes with quinoline-type ligands | π-π stacking, F···H contacts, O···H contacts | rsc.org |

| Quinoline-based zinc(II)–Schiff base complexes | C–H⋯π and π–π interactions | rsc.org |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure (for related quinoline (B57606) complexes)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline and its derivatives, DFT calculations provide valuable insights into molecular geometry, electronic properties, and reactivity.

DFT studies on various quinoline derivatives typically involve geometry optimization to find the most stable conformation of the molecule. From the optimized structure, a range of electronic properties can be calculated. While specific data for 2,4,6-trichloroquinoline is scarce, DFT calculations on other chloroquinolines and substituted quinolines allow for an informed discussion of its expected electronic characteristics. chemrxiv.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

In the case of this compound, the three electron-withdrawing chlorine atoms are expected to significantly influence its electronic structure. These substituents would lower the energy of both the HOMO and LUMO levels compared to unsubstituted quinoline. The chlorine atoms, particularly at the 2- and 4-positions, would enhance the electrophilic character of the quinoline ring system. DFT calculations could precisely quantify these effects.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. For this compound, an MEP map would likely show regions of negative potential around the nitrogen atom and the chlorine atoms, while the hydrogen atoms and parts of the carbon framework would exhibit positive potential. These maps are instrumental in predicting sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Parameters for Substituted Quinolines

This table illustrates the types of data obtained from DFT calculations for quinoline derivatives, providing a basis for what could be expected for this compound.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Quinoline (representative) | -6.5 to -6.0 | -1.5 to -1.0 | 5.0 to 5.5 | 2.0 to 2.5 |

| Chloro-substituted Quinoline | Lowered | Lowered | Likely reduced | Altered |

| Amino-substituted Quinoline | Raised | Raised | Likely reduced | Altered |

Note: The values presented are representative and can vary based on the specific derivative and the computational method employed.

Quantitative Structure-Activity Relationship (QSAR) Modeling (for broader quinoline derivatives)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features responsible for their effects. nih.gov

For quinoline derivatives, numerous QSAR studies have been conducted to model various biological activities, including antimalarial, anticancer, and antimicrobial effects. chemrxiv.orgwikipedia.org Although a specific QSAR model for this compound is not available, the principles of QSAR can be applied to understand how its structural properties might contribute to potential biological activities.

A typical QSAR study involves a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies from DFT). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. researchgate.net

For this compound, relevant descriptors would include:

Lipophilicity (logP): The chlorine atoms would significantly increase the lipophilicity of the molecule.

Electronic Descriptors: Parameters such as dipole moment, and atomic charges on the nitrogen and chlorine atoms would be important.

Steric Descriptors: The size and shape of the molecule, influenced by the chlorine atoms, would also play a role.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Class | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describes the electronic aspects of molecule-receptor interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule and its fit into a binding site. |

| Hydrophobic | LogP, Water solubility | Influences membrane permeability and transport to the target site. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecule. |

The development of a QSAR model for a series of trichloroquinoline analogs could provide valuable insights into the structural requirements for a particular biological activity and guide the design of more potent or selective compounds.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. scirp.org This involves identifying reactants, products, transition states, and intermediates. pku.edu.cn For this compound, computational methods can predict its reactivity in various chemical transformations.

Given the presence of chlorine atoms, a key reaction type for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom and the chlorine substituents activates the quinoline ring towards nucleophilic attack. Computational studies on chloroquinolines have shown that the positions most susceptible to nucleophilic attack can be predicted by analyzing the electron density and the stability of the intermediate Meisenheimer complex. For this compound, the 2- and 4-positions are expected to be highly activated towards nucleophilic substitution.

DFT calculations can be used to model the entire reaction pathway for an SNAr reaction. This would involve:

Reactant Complex: Modeling the interaction between this compound and a nucleophile.

Transition State: Locating the transition state for the formation of the Meisenheimer intermediate. The energy of this transition state determines the activation energy and thus the reaction rate.

Meisenheimer Intermediate: Characterizing the stability of this key intermediate.

Second Transition State: Finding the transition state for the departure of the chloride leaving group.

Product Complex: Modeling the final product complex.

By comparing the activation energies for substitution at the 2-, 4-, and 6-positions, the regioselectivity of the reaction can be predicted. It is likely that substitution would preferentially occur at the 2- or 4-position due to the strong activation by the ring nitrogen.

Table 3: Hypothetical Reaction Steps for Nucleophilic Aromatic Substitution of this compound

| Step | Description | Computational Insight |

| 1 | Approach of the nucleophile to the quinoline ring. | Formation of a pre-reaction complex. |

| 2 | Nucleophilic attack at C2, C4, or C6. | Calculation of the transition state energy to determine the kinetic preference. |

| 3 | Formation of the Meisenheimer intermediate. | Determination of the relative stability of the intermediates for substitution at different positions. |

| 4 | Departure of the chloride ion. | Calculation of the energy barrier for the loss of the leaving group. |

| 5 | Formation of the substituted product. | Characterization of the final product structure and energy. |

Beyond SNAr reactions, computational studies could also explore other potential transformations of this compound, such as reduction of the quinoline ring or metal-catalyzed cross-coupling reactions at the C-Cl bonds. These studies would provide a detailed, atomistic understanding of the molecule's chemical behavior.

Applications in Medicinal Chemistry

Development of Antiviral Agents

The quinoline (B57606) nucleus is a recognized pharmacophore in the design of antiviral drugs. nih.gov Several quinoline derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses. nih.govmalariaworld.org

Human cytomegalovirus (HCMV) is a significant pathogen, particularly in immunocompromised individuals. nih.gov The search for novel anti-HCMV agents has led to the exploration of various heterocyclic compounds, including quinoline derivatives. While direct studies on 2,4,6-Trichloroquinoline's anti-HCMV activity are not extensively documented, research on related quinoline and quinazoline (B50416) structures highlights their potential. For instance, thioxothiazolo[3,4-a]quinazoline derivatives have been identified as inhibitors of the HCMV alkaline nuclease, an essential viral enzyme. nih.gov This suggests that the broader quinoline scaffold, including chlorinated variants, could be a promising starting point for the development of new anti-HCMV therapies. Studies on other quinoline analogs have shown potent activity against HCMV, with some compounds exhibiting strong antiviral effects at micromolar concentrations, comparable to the approved drug ganciclovir. researchgate.net

Research in Anticancer Agents

The quinoline scaffold is prevalent in a number of anticancer agents, and its derivatives have been extensively studied for their potential to inhibit tumor growth. nih.govrsc.orgmdpi.com While specific data for this compound is limited, the broader class of chlorinated quinolines and related quinazolines has shown promising results. For example, certain 2,4-diaminoquinazoline derivatives have demonstrated significant inhibitory effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2). semanticscholar.org The anticancer activity of these compounds is often attributed to their ability to interact with crucial cellular targets like receptor tyrosine kinases or DNA. semanticscholar.org

| Compound | Cancer Cell Line | GI50 (μM) |

|---|---|---|

| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 |

| Quinazoline-chalcone 14g | RPMI-8226 (Leukemia) | 1.81 |

| Quinazoline-chalcone 14g | HCT-116 (Colon Cancer) | 1.25 |

| Quinazoline-chalcone 14g | LOX IMVI (Melanoma) | 0.98 |

| Quinazoline-chalcone 14g | MCF7 (Breast Cancer) | 1.55 |

Investigation of Antimalarial Activity (for related quinoline derivatives)

Quinoline-based compounds have historically been at the forefront of antimalarial drug discovery, with chloroquine (B1663885) being a prime example. mdpi.com The 7-chloroquinoline (B30040) scaffold is a key feature for antimalarial activity. youtube.comslideshare.net Structure-activity relationship (SAR) studies have shown that an electron-withdrawing group, such as a chlorine atom, at the 7-position of the quinoline ring is crucial for high potency. youtube.com While this compound does not possess a 7-chloro substituent, the presence of multiple chlorine atoms on the ring could still confer some level of antimalarial potential, although this remains to be experimentally verified. The development of new quinoline analogs continues to be an important strategy to combat drug-resistant strains of malaria parasites. nih.govnih.govraco.cat

| Compound | P. falciparum Strain | IC50 (µM) |

|---|---|---|

| 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamine | D10 (Chloroquine-sensitive) | 0.070 |

| Dd2 (Chloroquine-resistant) | 0.157 | |

| Chloroquine | D10 (Chloroquine-sensitive) | 0.040 |

| Dd2 (Chloroquine-resistant) | 0.417 |

Antimicrobial and Antifungal Potential

Halogenated quinolines have emerged as a promising class of antibacterial agents with the ability to eradicate both free-floating bacteria and persistent biofilms. technologypublisher.comnih.gov This is particularly significant in the context of antibiotic resistance. nih.gov Studies on various chloroquinoline derivatives have demonstrated their efficacy against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). technologypublisher.comnih.gov The antifungal activity of quinoline derivatives has also been reported, with some compounds showing efficacy against pathogenic fungi like Aspergillus niger and Candida albicans. nih.govniscpr.res.in The presence of chlorine substituents on the quinoline ring is often associated with enhanced antimicrobial activity. niscpr.res.in

| Compound | MIC (μM) |

|---|---|

| HQ 8 | 0.10 |

| HQ 10 | 0.15 |

| HQ 15 | 0.10 |

| HQ 1 | 0.20 |

Evaluation of Analgesic and Anti-inflammatory Activities

| Compound | % Inhibition of Paw Edema (after 1 hour) |

|---|---|

| Compound 5 | 45.2 |

| Compound 2 | 40.5 |

| Compound 6a | 35.7 |

| Diclofenac Sodium | 52.4 |

Inhibition of Specific Biological Targets

The diverse pharmacological activities of quinoline derivatives stem from their ability to interact with a variety of biological targets. In the context of antiviral research, for example, 2-chloroquinoline-based compounds have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), two critical enzymes for viral replication. nih.gov In anticancer research, certain anilinoquinoline derivatives have been found to inhibit HCV NS3/4A protease. nih.gov The specific biological targets of this compound have yet to be fully elucidated, but its chemical structure suggests the potential for interaction with various enzymes and receptors, warranting further investigation.

HIV-1 Reverse Transcriptase Inhibitors

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a crucial enzyme for the replication of the virus, responsible for converting the viral RNA genome into DNA. uochb.cz This makes it a prime target for antiretroviral therapy. uochb.cz Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. uochb.cznih.gov

The quinoline scaffold has been identified as a key structural component in the development of novel NNRTIs. nih.gov Research into quinoline derivatives has shown that they can act as potent inhibitors of HIV-1 RT. nih.govnih.gov For instance, certain synthesized quinoline derivatives containing pyrazoline and pyrimidine moieties have demonstrated high binding affinity to the active site of HIV-1 RT in molecular docking studies. nih.gov The presence of chloro- and bromo-substitutions on the quinoline ring has been noted in compounds showing potent activity against HIV-RT.

While specific derivatives of this compound as NNRTIs are not detailed in the provided research, the general principles suggest that its reactive chlorine atoms could serve as handles for synthesizing a library of substituted quinolines. For example, quinolinonyl non-diketo acid derivatives have been rationally designed and synthesized as selective inhibitors of the ribonuclease H (RNase H) function of reverse transcriptase, another critical component for viral replication. mdpi.com These studies highlight the versatility of the quinoline core in designing inhibitors that target different functions of the RT enzyme.

| Compound Name | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Quinoxaline Derivative 12 | HIV-1 RT | Promising Anti-HIV Activity | N/A |

| Quinoxaline Derivative 3 | HIV-1 RT | Promising Anti-HIV Activity | N/A |

| Arylmethyloxy Ether Derivative 4s | RNase H | 7.47 µM | |

| Arylmethyloxy Ether Derivative 4t | RNase H | 7.48 µM |

Dual-Specificity Phosphatase (Cdc25B) Inhibitors

The cell division cycle 25 (Cdc25) phosphatases are a family of enzymes that play a critical role in regulating the cell cycle by activating cyclin-dependent kinases (CDKs). nih.govnih.gov The isoform Cdc25B is particularly important for the G2/M phase transition. nih.govnih.gov Overexpression of Cdc25B is observed in various human cancers, making it an attractive target for the development of novel anticancer therapies. nih.govmdpi.com

Inhibitors based on the quinone and quinoline-dione scaffold have been identified as potent inhibitors of Cdc25 phosphatases. For example, 6-chloro-7-(2-morpholin-4-ylethylamino) quinoline-5,8-dione (NSC 663284) was found to be a very potent and irreversible inhibitor of Cdc25A and B. This highlights the importance of the chlorinated quinoline core. The mechanism of inhibition for many quinone-based inhibitors involves the reversible oxidation of the catalytic cysteine residue in the active site of the enzyme. nih.gov

The development of non-quinonoid inhibitors has also been pursued to avoid potential toxicity, with naphthylphenylamine derivatives showing promise. cnr.it Although this compound is not a quinone, its chlorinated structure is a key feature in some of the most potent quinoline-based Cdc25B inhibitors. The reactive sites at positions 2 and 4 could be functionalized to introduce side chains that enhance binding and selectivity for the Cdc25B active site.

| Compound Name | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| NSC 663284 | Cdc25A/B | 210 nM | mdpi.com |

| Naphthalene-type analog of vitamin K3 11 | Cdc25A | 0.4 µM | mdpi.com |

| NSC 95397 | Cdc25 | Active Hit | mdpi.com |

| Thiazolo-pyrimidine Derivative 97 | Cdc25B | 4.5 ± 0.2 µM | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. youtube.com For quinoline derivatives, SAR studies have been crucial in optimizing their potency and selectivity as enzyme inhibitors.

Key principles from SAR studies on bioactive quinoline derivatives include:

Position of Substituents: The location of substituents on the quinoline ring is critical. For instance, in the context of antimalarial 4-aminoquinolines, a 7-chloro group is considered optimal for activity. pharmacy180.com Modifications at other positions, such as a methyl group at position 3, can reduce activity, while an additional methyl group at position 8 can abolish it completely. pharmacy180.com

Nature of Substituents: The type of functional group has a profound impact. Electron-withdrawing groups, such as the chlorine atoms in this compound, are often essential for high potency. youtube.com

Side Chains: The properties of side chains attached to the quinoline nucleus are vital. In many bioactive quinolines, a dialkylaminoalkyl side chain at the C-4 position is optimal for activity. pharmacy180.com The length and composition of this side chain can influence factors like toxicity and target binding. For example, the substitution of a hydroxyl group on one of the ethyl groups of the tertiary amine in hydroxychloroquine (B89500) reduces toxicity compared to chloroquine. pharmacy180.com

In the context of HIV-1 RT and Cdc25B inhibitors, the chlorine atoms of this compound offer multiple points for chemical modification. The high reactivity of the chlorine atoms at positions 2 and 4 allows for nucleophilic substitution, enabling the introduction of various side chains (e.g., amino, alkoxy, or thioether groups). These modifications can be systematically varied to probe the binding pockets of the target enzymes. SAR studies on such derivatives would involve synthesizing a library of compounds with different substituents at these positions and evaluating their inhibitory activity. This systematic approach allows for the identification of the optimal structural features required for potent and selective inhibition. nih.gov

Applications in Agrochemicals

Utilization as Crop Protection Agents

The direct utilization of 2,4,6-trichloroquinoline as a primary active ingredient in commercial crop protection products is not well-established. Its role appears to be more significant as a chemical intermediate in the synthesis of more complex molecules with potential agrochemical applications. The presence of reactive chlorine atoms at the 2, 4, and 6 positions makes it a versatile building block for creating a variety of derivatives. Researchers have synthesized a range of quinoline (B57606) derivatives to explore their biological activities, with the broader goal of identifying new and effective crop protection solutions. nih.gov

Fungicidal Properties of Derivatives

The fungicidal potential of quinoline derivatives is an active area of research. Studies have shown that certain chlorinated quinolines can exhibit activity against pathogenic fungi. For instance, research on a series of synthetic quinoline derivatives indicated that chlorinated compounds were active against Fusarium oxysporum, a significant plant pathogen. nih.gov While this suggests that the chlorinated quinoline scaffold can be a source of fungicidal activity, specific studies detailing the fungicidal spectrum and efficacy of this compound derivatives are limited.

General findings on related compounds suggest that the position and number of chlorine atoms on the quinoline ring can significantly influence the antifungal properties. A review of quinoline derivatives in pesticide discovery highlights their rapid development, particularly in the discovery of new fungicides. nih.gov

Table 1: Fungicidal Activity of Selected Quinoline Derivatives (Hypothetical Data for Illustrative Purposes)

| Compound/Derivative | Target Fungus | Inhibition Rate (%) at 50 µg/mL | Reference |

| Chloro-Quinoline Derivative A | Fusarium oxysporum | 65 | Fictional |

| Di-Chloro-Quinoline Derivative B | Alternaria solani | 72 | Fictional |

| Tri-Chloro-Quinoline Derivative C | Botrytis cinerea | 58 | Fictional |

Herbicidal and Insecticidal Potential

The exploration of quinoline derivatives extends to their potential as herbicides and insecticides. The core quinoline structure is present in some commercial herbicides, indicating its utility in this sector. researchgate.net Research into the insecticidal properties of quinoline derivatives has also been undertaken. A study on new synthetic quinoline derivatives found that those modified with pyrazoles and pyrazines showed moderate insecticidal activity against the red palm weevil (Rhynchophorus ferrugineus), a significant pest. nih.gov

Table 2: Herbicidal and Insecticidal Activity of Selected Quinoline Derivatives (Hypothetical Data for Illustrative Purposes)

| Compound/Derivative | Target Organism | Activity Type | Efficacy | Reference |

| Chloro-Quinoline Derivative D | Amaranthus retroflexus (Pigweed) | Herbicidal | Moderate | Fictional |

| Di-Chloro-Quinoline Derivative E | Spodoptera frugiperda (Fall Armyworm) | Insecticidal | Low | Fictional |

| Tri-Chloro-Quinoline Derivative F | Aphis gossypii (Cotton Aphid) | Insecticidal | Moderate | Fictional |

Environmental Considerations and Ecotoxicology

Environmental Fate and Transport of Halogenated Quinolines

The environmental distribution of a chemical is governed by its physical and chemical properties. For the parent compound, quinoline (B57606), Level III fugacity modeling predicts its behavior upon release into different environmental compartments. canada.ca If released into the atmosphere, its relatively low volatility would cause a significant portion (approximately 82%) to partition into soil and surface water, with the remainder staying in the air. canada.ca When released directly into water or soil, quinoline is expected to predominantly remain within that specific compartment. canada.ca Models also suggest that quinoline has the potential for long-range transport in water, but not in the atmosphere. canada.ca